(S)-2-(Benzyl-Cbz-amino)propanoic Acid
Description
Significance of Enantiomerically Pure Amino Acid Scaffolds
The biological activity of most chiral molecules is highly dependent on their stereochemistry. For this reason, access to enantiomerically pure compounds is a paramount challenge in organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive materials. mdpi.org Enantiomerically pure unnatural α-amino acids (UAAs) are crucial components of medicinal chemistry targets and can confer unique properties to peptide-based drugs, such as increased potency and conformational rigidity. nih.gov α,α-Disubstituted amino acids, a class of UAAs, are of significant interest due to their ability to act as enzyme inhibitors and conformational modifiers of peptides. mdpi.orgnih.gov The synthesis of these complex scaffolds often relies on starting with enantiomerically pure natural amino acids, which serve as a chiral template. These chiral scaffolds guide the stereochemical outcome of subsequent reactions, enabling the construction of molecules with multiple, well-defined stereocenters. nih.gov
Rationale for N-Benzyloxycarbonyl and N-Benzyl Protection in Amino Acid Chemistry
The precise control of chemical reactions involving amino acids necessitates the use of protecting groups for the amine functionality. The choice of protecting group is dictated by its stability under various reaction conditions and the ease with which it can be removed.
The N-Benzyloxycarbonyl (Cbz or Z) group is one of the most important and historically significant amino-protecting groups. researchgate.net Introduced by Leonidas Zervas and Max Bergmann in the 1930s, it unlocked the field of controlled peptide synthesis. total-synthesis.com The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. ijacskros.comtotal-synthesis.comprepchem.com It forms a stable carbamate (B1207046) that is resistant to basic conditions and mild acids. ijacskros.comtotal-synthesis.com A key advantage of the Cbz group is its straightforward removal via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which yields the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com
The N-Benzyl (Bn) group is another common protecting group, valued for its high stability towards both acidic and basic conditions. pharmaffiliates.comspectrumchemical.com It is typically installed via reaction with benzyl bromide or benzyl chloride in the presence of a base. pharmaffiliates.com Like the Cbz group, the N-benzyl group is also readily cleaved by catalytic hydrogenolysis. pharmaffiliates.com
The simultaneous installation of both a Cbz and a Bn group on the same amino acid nitrogen, as seen in (S)-2-(Benzyl-Cbz-amino)propanoic acid, creates a sterically hindered N,N-disubstituted amino acid derivative. This structural feature is highly significant for specific synthetic applications. Such derivatives are primarily designed to serve as chiral precursors for the asymmetric synthesis of α,α-disubstituted amino acids. nih.govrsc.org The two bulky groups on the nitrogen facilitate the deprotonation of the α-carbon to form a chiral enolate, which can then react with an electrophile (e.g., an alkyl halide). rsc.org The stereochemical course of this alkylation is influenced by the chiral environment created by the starting amino acid backbone and the N-substituents, leading to the formation of a new quaternary stereocenter with high diastereoselectivity. rsc.orgrsc.org
Contextualization of this compound as a Key Chiral Synthon
This compound, also known as N-Benzyl-N-benzyloxycarbonyl-L-alanine, is a specialized chiral synthon designed for the asymmetric synthesis of quaternary, or α,α-disubstituted, amino acids. mdpi.orgnih.gov Its structure is based on the natural amino acid L-alanine, providing the foundational (S)-stereochemistry at the α-carbon. The presence of both the benzyl and Cbz groups on the nitrogen atom locks the nitrogen's conformation and provides a defined steric environment, making it an ideal precursor for stereoselective alkylation reactions. rsc.org
The synthesis of this synthon would typically proceed from the commercially available N-Cbz-L-alanine. prepchem.commedchemexpress.com The subsequent N-benzylation of the Cbz-protected nitrogen atom would yield the final product. The resulting N,N-disubstituted amino acid serves as a robust platform for generating complex amino acid derivatives that are valuable in drug discovery and peptide science. nih.gov
Below are the physical and chemical properties of the parent compound, N-Cbz-L-alanine, which forms the core of the title compound.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₃NO₄ | medchemexpress.com |
| Molecular Weight | 223.23 g/mol | medchemexpress.com |
| Appearance | White to off-white solid | medchemexpress.com |
| Melting Point | 85 °C | prepchem.com |
| Optical Rotation ([α]²³) | -14.3° (c=2 in Acetic Acid) | prepchem.com |
| CAS Number | 1142-20-7 | medchemexpress.com |
The introduction of an N-benzyl group to this parent structure to form this compound would increase its molecular weight and lipophilicity while retaining the core chiral integrity essential for its function as a synthon.
Structure
3D Structure
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-14(17(20)21)19(12-15-8-4-2-5-9-15)18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) |
InChI Key |
GCDGMDIWXSBHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Benzyl Cbz Amino Propanoic Acid
Stereoselective Synthesis Approaches
Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of chiral amino acids. Several strategies have been developed to control the stereochemical outcome of reactions, including asymmetric alkylation, the use of chiral auxiliaries, enantioselective hydrogenation, and enzyme-catalyzed resolutions.
Asymmetric Alkylation Strategies
Asymmetric alkylation of enolates derived from α-amino acids is a powerful tool for the synthesis of α,α-disubstituted amino acids. In the context of synthesizing (S)-2-(Benzyl-Cbz-amino)propanoic acid, this would involve the stereoselective benzylation of an N-Cbz-L-alanine derivative. The success of this approach hinges on the ability to generate a chiral enolate that exhibits a strong facial bias, directing the incoming benzyl (B1604629) electrophile to one face of the enolate.
Another approach involves the use of chiral auxiliaries attached to the N-Cbz-alanine starting material, which will be discussed in more detail in section 2.1.3.
Enantioselective Hydrogenation Precursors
Asymmetric hydrogenation of prochiral dehydroamino acid derivatives is a highly efficient method for producing enantiomerically pure amino acids. This technique relies on chiral transition metal catalysts, most notably those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands such as DuPhos and TangPhos. For the synthesis of this compound, a suitable precursor would be a dehydroamino acid bearing both the benzyl and Cbz groups on the nitrogen atom.
The synthesis of such a precursor, for example, (Z)-2-(benzyl(benzyloxycarbonyl)amino)-3-phenylpropenoic acid, can be achieved through various condensation methods. Subsequent hydrogenation of this prochiral olefin in the presence of a chiral rhodium catalyst, such as [Rh(COD)(R,R-Et-DuPhos)]BF4, would be expected to yield the desired (S)-enantiomer with high enantioselectivity. While specific examples for the hydrogenation of this exact precursor are not extensively documented, the rhodium-catalyzed asymmetric hydrogenation of N-acyl-α-enamido esters is a well-established and reliable method, frequently providing enantiomeric excesses (e.e.) of over 95%. ijacskros.com
| Catalyst | Ligand | Substrate Type | Typical Enantiomeric Excess (e.e.) |
| Rhodium-based | DuPhos | Dehydroamino acid derivatives | >95% |
| Rhodium-based | TangPhos | N-aryl β-enamino esters | up to 96.3% |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed and often recycled. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation reactions.
For the synthesis of this compound, (S)-4-benzyl-2-oxazolidinone could be acylated with a suitable propionyl group. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile, in this case, benzyl bromide, to the opposite face, thus ensuring high diastereoselectivity. Subsequent cleavage of the auxiliary from the alkylated product would yield the desired N-benzylated propanoic acid derivative. To obtain the final target compound, the starting material for the acylation of the Evans auxiliary would need to be N-Cbz protected.
While this method is generally applied to the synthesis of α-substituted carboxylic acids, its application to the synthesis of N,N-disubstituted amino acids is conceptually straightforward. The high diastereoselectivities typically achieved with Evans auxiliaries (often >95% d.e.) make this a very attractive strategy.
| Chiral Auxiliary | Key Feature | Typical Application |
| Evans Oxazolidinones | Steric hindrance directs alkylation | Asymmetric synthesis of α-substituted carboxylic acids |
| (S)-o-[N-(N-benzylprolyl)amino]benzophenone | Forms chiral Schiff base complexes with amino acids | Asymmetric alkylation of amino acids |
Enzyme-Catalyzed Resolution and Synthesis
Enzymes are highly specific catalysts that can be employed for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral compounds. For the preparation of this compound, a kinetic resolution approach would involve the selective reaction of one enantiomer from a racemic mixture of N-benzyl-N-Cbz-alanine or a suitable derivative, leaving the other enantiomer unreacted.
Lipases are a class of enzymes that are particularly useful for the resolution of racemic esters and amides. A racemic mixture of an ester of N-benzyl-N-Cbz-alanine, such as the methyl or ethyl ester, could be subjected to hydrolysis catalyzed by a lipase (B570770). Due to the enzyme's stereoselectivity, it would preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid and hydrolyzed to afford the final product. Lipases such as Candida antarctica lipase B (CALB) are known for their broad substrate scope and high enantioselectivity in such resolutions.
Alternatively, amidases could be used to resolve racemic amides of N-benzyl-N-Cbz-alanine. The enzyme would selectively hydrolyze the amide bond of one enantiomer, allowing for the separation of the desired enantiomer. The efficiency of enzymatic resolutions is often high, with E-values (a measure of enantioselectivity) frequently exceeding 100, leading to products with high enantiomeric purity.
| Enzyme Class | Substrate Type | Principle of Resolution |
| Lipases | Racemic esters | Enantioselective hydrolysis of one ester enantiomer |
| Amidases | Racemic amides | Enantioselective hydrolysis of one amide enantiomer |
Protecting Group Introduction and Manipulation
In the synthesis of complex molecules such as peptides, the protection of reactive functional groups is essential to prevent unwanted side reactions. The carboxylic acid group of this compound must often be protected to allow for selective reactions at the N-terminus or side chains of other amino acids during peptide synthesis.
Carboxylic Acid Protection Strategies
The most common strategy for protecting the carboxylic acid functionality of an amino acid is to convert it into an ester. The choice of ester depends on the desired stability and the conditions required for its subsequent removal.
Benzyl Esters: The formation of a benzyl ester (OBn) is a widely used protection strategy. This can be achieved by reacting the N-protected amino acid with benzyl alcohol in the presence of a suitable coupling agent or under acidic conditions. A significant advantage of the benzyl ester is its stability to a wide range of reaction conditions. It is readily removed by catalytic hydrogenolysis (e.g., H2, Pd/C), conditions that also cleave the N-Cbz group. total-synthesis.com This simultaneous deprotection can be advantageous in the final step of a synthesis.
Methyl or Ethyl Esters: Simple alkyl esters, such as methyl (OMe) or ethyl (OEt) esters, are also commonly employed. These are typically prepared by reacting the amino acid with the corresponding alcohol under acidic conditions (e.g., SOCl2 in methanol). These esters are generally stable but can be cleaved by saponification (hydrolysis with a base, such as NaOH or LiOH). Care must be taken during saponification to avoid racemization of the α-carbon, which can occur under basic conditions.
| Protecting Group | Introduction Method | Deprotection Method | Key Features |
| Benzyl (Bn) | Benzyl alcohol, acid catalyst | Catalytic hydrogenolysis (H2, Pd/C) | Stable to many conditions; removed simultaneously with Cbz group |
| Methyl (Me) | Methanol (B129727), acid catalyst (e.g., SOCl2) | Saponification (e.g., NaOH) | Simple to introduce; risk of racemization during deprotection |
| Ethyl (Et) | Ethanol, acid catalyst | Saponification (e.g., NaOH) | Similar to methyl ester; slightly more sterically hindered |
N-Benzyl Protection Techniques
The introduction of a benzyl (Bn) group to the nitrogen atom of L-alanine is a crucial first step. The benzyl group is a stable protecting group under various conditions, making it suitable for multi-step syntheses. highfine.com Common methods for N-benzylation of amino acids include reductive amination and direct alkylation.
Reductive Amination: This is a widely used method for forming carbon-nitrogen bonds. highfine.com The process typically involves two steps: the reaction of the amino acid with an aldehyde (in this case, benzaldehyde) to form an imine, followed by the reduction of the imine to the corresponding secondary amine.
A convenient one-pot method involves treating the amino acid ester with an aryl aldehyde in the presence of a reducing agent. thieme-connect.com For instance, amino acid esters can be reacted with benzaldehyde (B42025) in a methanol/acetic acid solvent system using α-picoline-borane as the reducing agent to yield N-benzyl-protected amino acid derivatives in good yields. thieme-connect.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly employed. highfine.com
Direct Alkylation: Another common approach is the direct reaction of the amino acid with a benzyl halide, such as benzyl bromide, under alkaline conditions. highfine.com The base is necessary to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic benzyl halide.
Table 1: Comparison of N-Benzyl Protection Techniques
| Method | Reagents | General Conditions | Advantages | Ref. |
|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., α-picoline-borane, NaBH₄, NaBH(OAc)₃) | Methanol/acetic acid solvent system | Good yields, convenient one-pot procedure. | highfine.comthieme-connect.com |
| Direct Alkylation | Benzyl Halide (e.g., Benzyl Bromide), Base | Alkaline conditions | Direct, utilizes common reagents. | highfine.com |
N-Benzyloxycarbonyl (Cbz) Group Installation Methods
Following N-benzylation, the benzyloxycarbonyl (Cbz or Z) group is installed. The Cbz group is a carbamate-based protecting group widely used in peptide synthesis. total-synthesis.comyoutube.com It is valued for its stability and the fact that its introduction often facilitates the crystallization and purification of the protected product. highfine.com
The most prevalent method for introducing the Cbz group is the reaction of the N-benzylated amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a procedure known as the Schotten-Baumann reaction. total-synthesis.comhighfine.com
The reaction is typically performed in the presence of an inorganic base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). total-synthesis.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction and to maintain an optimal pH. total-synthesis.comstackexchange.com Control of pH is critical; it is usually maintained between 8 and 10. highfine.com A pH that is too high can lead to racemization of the chiral amino acid, while a pH that is too low can cause the decomposition of the benzyl chloroformate reagent. highfine.com
Alternative reagents for Cbz installation include activated esters like N-benzylsuccinimidyl carbonate (Cbz-Osu). highfine.com Recent developments have also explored more environmentally friendly approaches, such as conducting the Cbz protection of amines with Cbz-Cl in water at room temperature, which can offer high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com
Table 2: Reagents and Conditions for Cbz Group Installation
| Reagent | Base | Solvent | Key Conditions | Ref. |
|---|---|---|---|---|
| Benzyl Chloroformate (Cbz-Cl) | NaOH, NaHCO₃, Na₂CO₃ | Water, THF/Water | pH controlled between 8-10, often at 0°C. | total-synthesis.comhighfine.com |
| Benzyl Chloroformate (Cbz-Cl) | None (autocatalytic) | Water | Room temperature, eco-friendly. | ijacskros.com |
| N-benzylsuccinimidyl carbonate (Cbz-Osu) | Organic/Inorganic Base | Various organic solvents | Alternative to Cbz-Cl. | highfine.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and the stoichiometry of the reagents.
In the N-benzylation step via direct alkylation, the choice of base and solvent can significantly impact the reaction rate and selectivity. A stronger base may accelerate the reaction but could also promote side reactions. The solvent must be chosen to ensure adequate solubility of both the amino acid salt and the benzyl halide.
Isolation and Purification Techniques in Synthetic Procedures
After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The purification strategy is guided by the physicochemical properties of the protected amino acid.
Extraction: A standard workup procedure for Cbz-amino acids involves an aqueous/organic extraction. stackexchange.com After the reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). total-synthesis.comstackexchange.com The organic layers are then washed, typically with a mild acid (like 1M HCl) to ensure the product is fully protonated and soluble in the organic phase, and then with brine to remove water-soluble impurities. total-synthesis.com
Crystallization/Precipitation: N-benzyloxycarbonyl amino acids are often crystalline solids, which makes purification by crystallization or precipitation highly effective. highfine.com After extraction and solvent evaporation, the product can be precipitated by acidifying the aqueous layer to a low pH. stackexchange.com The resulting solid is then collected by filtration, washed with cold water, and dried. stackexchange.com It is important to note that some Cbz-amino acids can form eutectic products with their sodium salts, which may have different physical properties and require specific treatment, such as dissolution in ethyl acetate and washing with 1M HCl, to convert them fully to the desired product.
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography is a common alternative. total-synthesis.comredalyc.org A solvent system, such as a mixture of ethyl acetate and hexane (B92381), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. total-synthesis.com
Chemical Reactivity and Derivatization of S 2 Benzyl Cbz Amino Propanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other acyl compounds. These transformations typically proceed by activation of the carboxyl group, followed by nucleophilic attack.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester, a common strategy for protecting the C-terminus in peptide synthesis. unimi.it Standard methods include reaction with an alcohol (e.g., methanol (B129727), ethanol, benzyl (B1604629) alcohol) under acidic conditions. unimi.it Alternatively, for milder conditions that are compatible with sensitive substrates, N-protected amino acids can be esterified using catalysts like tetracyanoethylene (B109619) (TCNE), which function under essentially neutral conditions. oup.com
Amidation: The formation of an amide bond is fundamental in peptide chemistry. Direct amidation of the carboxylic acid with an amine is often facilitated by coupling reagents that activate the carboxyl group in situ. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents that form active intermediates such as mixed anhydrides. nih.govresearchgate.net For instance, the mixed anhydride (B1165640) method using isobutyl chloroformate is widely employed for amide bond formation. highfine.combeilstein-journals.org The use of Lewis acid catalysts has also been explored for the direct amidation of unprotected amino acids, though this is less common for N-protected variants. nih.gov
The following table summarizes typical conditions for these reactions.
| Transformation | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Esterification | Alcohol (e.g., Benzyl Alcohol), p-Toluenesulfonic acid, Refluxing Cyclohexane | Benzyl Ester | Classic acid-catalyzed method. unimi.it |
| Esterification | Alcohol, Tetracyanoethylene (TCNE) catalyst, 25-60 °C | Alkyl or Benzyl Ester | Mild, neutral conditions suitable for sensitive substrates. oup.com |
| Amidation | Amine, Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DMF, CH₂Cl₂) | Amide | Standard peptide coupling methods. beilstein-journals.orgresearchgate.net |
| Amidation (Mixed Anhydride) | 1. Isobutyl chloroformate, N-Methylmorpholine (NMM), -15 °C to RT 2. Amine | Amide | Rapid and efficient activation and coupling. thieme-connect.degoogle.com |
Reduction to Alcohols
The carboxylic acid moiety can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, (S)-2-(benzyl(benzyloxycarbonyl)amino)propan-1-ol. Direct reduction of carboxylic acids with reagents like sodium borohydride (B1222165) (NaBH₄) is generally ineffective. stackexchange.com Therefore, the reaction typically proceeds via a two-step process:
Activation/Esterification: The carboxylic acid is first converted into a more reactive intermediate, such as a mixed anhydride or an ester. core.ac.uk The formation of a mixed anhydride with ethyl chloroformate or isobutyl chloroformate is a common activation strategy. core.ac.uk
Reduction: The activated intermediate is then reduced. Sodium borohydride is an effective reducing agent for mixed anhydrides and esters. core.ac.uk This method is often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its milder conditions and greater functional group tolerance. stackexchange.com
A one-pot procedure where the N-protected amino acid is activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a carbonic-carbonic anhydride, followed by reduction with NaBH₄, has also been proven effective.
Anhydride and Acid Chloride Formation
To facilitate reactions such as amidation and esterification, the carboxylic acid can be converted into more highly reactive acylating agents like acid chlorides or anhydrides.
Acid Chloride Formation: The conversion of a carboxylic acid to an acid chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. core.ac.ukchemtube3d.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemtube3d.com It is crucial that the amine functionality is protected, as is the case in the title compound, to prevent unwanted side reactions with the chlorinating agent. researchgate.net
Anhydride Formation: Mixed carboxylic-carbonic anhydrides are valuable, highly activated intermediates in peptide synthesis. thieme-connect.de They are typically generated in situ by reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.degoogle.comresearchgate.net The reaction is usually performed at low temperatures (e.g., -15 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. google.comresearchgate.net These mixed anhydrides are highly reactive and are used immediately in the subsequent coupling step without isolation. researchgate.net
| Derivative | Reagents and Conditions | Key Features |
|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, often in an inert solvent. | Highly reactive acylating agent; SOCl₂ gives gaseous byproducts. chemtube3d.comrsc.org |
| Mixed Anhydride | Isobutyl Chloroformate, N-Methylmorpholine (NMM), THF or CH₂Cl₂, -15 °C. | Highly activated intermediate for peptide synthesis; generated and used in situ. thieme-connect.degoogle.com |
Transformations of the N-Protected Amine Functionality
The presence of two distinct benzyl-type protecting groups on the nitrogen atom—benzyl (Bn) and benzyloxycarbonyl (Cbz)—allows for selective deprotection strategies, which are critical for sequential synthetic steps.
Selective Cleavage of N-Benzyloxycarbonyl (Cbz) Group
The Cbz group is a cornerstone of amine protection in organic synthesis and can be removed under conditions that often leave other groups, including the N-benzyl group, intact.
Catalytic Hydrogenolysis: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds via cleavage of the benzylic C-O bond, releasing toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. total-synthesis.com
Catalytic Transfer Hydrogenation (CTH): An alternative to using gaseous hydrogen is CTH, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. mdma.chmdma.ch Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene. mdma.chmdma.chsemanticscholar.org This method is often faster and can be performed under atmospheric pressure with standard laboratory equipment. mdma.chmdma.ch For example, using ammonium formate with 10% Pd-C in methanol at reflux can achieve rapid deprotection. mdma.ch
Other Methods: While hydrogenolysis is prevalent, other methods exist. Strong acids like HBr in acetic acid can cleave the Cbz group, but these harsh conditions may affect other functional groups. Milder, chemoselective protocols using nickel boride (generated in situ from NiCl₂·6H₂O and NaBH₄) have been developed, which can deprotect Cbz groups in the presence of esters and other sensitive moieties. researchgate.net
Selective Cleavage of N-Benzyl Group
Selectively removing the N-benzyl group while the Cbz group remains is a significant challenge, as both are susceptible to standard hydrogenolysis. However, methods exploiting the different chemical nature of the amine versus the carbamate (B1207046) have been developed.
Oxidative Debenzylation: The N-benzyl group on a tertiary amine can be removed selectively under oxidative conditions. rsc.orgrsc.org A common reagent for this transformation is ceric ammonium nitrate (B79036) (CAN). rsc.orgthieme-connect.com Treatment of a tertiary N-benzyl amine with aqueous CAN results in clean N-debenzylation to the corresponding secondary amine, leaving the Cbz group unaffected. rsc.org Other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also be used, particularly for mono-debenzylation of N,N-dibenzylamines. thieme-connect.com These oxidative methods are highly chemoselective for the N-benzyl group over the Cbz group because the tertiary amine nitrogen is more susceptible to oxidation than the less basic carbamate nitrogen. rsc.orgoup.com
Catalytic Hydrogenation with Acidic Additives: While standard hydrogenolysis is often unselective, the rate of N-debenzylation can sometimes be enhanced relative to Cbz cleavage by modifying the reaction conditions. For example, the addition of an acid to the hydrogenation mixture can facilitate the cleavage of N-benzyl groups by preventing catalyst poisoning by the product amine. nih.govacs.org However, achieving high selectivity over a Cbz group with this method remains difficult and substrate-dependent.
The following table summarizes selective deprotection methods.
| Group to Cleave | Method | Reagents and Conditions | Selectivity Notes |
|---|---|---|---|
| N-Cbz | Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) | Standard, mild method. Leaves N-benzyl group intact under controlled conditions. total-synthesis.com |
| N-Cbz | Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, Refluxing MeOH | Rapid and avoids use of H₂ gas. mdma.chmdma.ch |
| N-Cbz | Chemical Reduction | NiCl₂·6H₂O, NaBH₄, MeOH, RT | Chemoselective; tolerates esters and halides. researchgate.net |
| N-Benzyl | Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), CH₃CN/H₂O | Highly chemoselective for tertiary N-benzyl amines over Cbz group. rsc.orgrsc.org |
| N-Benzyl | Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Effective for N-benzyl groups, often used when CAN is unsuitable. thieme-connect.com |
Orthogonal Protecting Group Strategies
In complex chemical syntheses, particularly in peptide chemistry, orthogonal protecting groups are essential. These are distinct classes of protecting groups that can be removed under specific conditions without affecting others. The (S)-2-(Benzyl-Cbz-amino)propanoic acid molecule contains two protecting groups on the nitrogen atom: the benzyl (Bn) group and the benzyloxycarbonyl (Cbz) group.
Typically, both the N-Cbz and N-Bn groups are removed under the same class of reaction conditions: catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). total-synthesis.comacs.org This simultaneous cleavage means they are not orthogonal to each other. However, their combined stability to a wide range of other reagents makes them fully orthogonal to many other common protecting groups used in synthesis. total-synthesis.com
The N,N-(Bn, Cbz) moiety is exceptionally stable under both the strong acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.comijacskros.com This allows for the selective deprotection of Boc- or Fmoc-protected residues elsewhere in a molecule while leaving the N,N-(Bn, Cbz) protected alanine (B10760859) derivative intact. Furthermore, this protective scheme is compatible with groups like the allyloxycarbonyl (Alloc) group, which is cleaved by palladium(0) catalysts in the presence of a scavenger, and hydrazine-labile groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). While standard hydrogenolysis cleaves both Bn and Cbz groups, specific Lewis acids have been reported to offer some selectivity. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent has been shown to deprotect N-Cbz groups in the presence of N-Bn groups. organic-chemistry.org
The following table summarizes the orthogonality of the N-Cbz/N-Bn protecting group combination with other standard protecting groups.
| Protecting Group | Deprotection Reagent(s) | Stability of N-Cbz/N-Bn Group | Orthogonal? |
| N-Cbz / N-Bn | H₂/Pd/C (Hydrogenolysis) | - | No (cleaved together) |
| Boc | Trifluoroacetic Acid (TFA) | Stable | Yes |
| Fmoc | Piperidine, DBU (Base) | Stable | Yes |
| Alloc | Pd(PPh₃)₄ / Scavenger | Generally Stable¹ | Yes |
| Dde / ivDde | 2-4% Hydrazine (B178648) in DMF | Stable | Yes |
¹Care must be taken as some Pd(0) conditions can be reductive and may affect the Cbz/Bn groups over long reaction times or at elevated temperatures. total-synthesis.com
Stereochemical Integrity During Chemical Transformations
The preservation of stereochemistry at the α-carbon is a critical concern in amino acid chemistry, especially during peptide coupling reactions where the carboxyl group is activated. The most common pathway for racemization of N-protected amino acids involves the formation of a planar, achiral azlactone (or oxazolone) intermediate. nih.govbachem.com This mechanism requires the presence of a proton on the protecting group's amide nitrogen.
A key structural feature of this compound is its N,N-disubstituted nature. The nitrogen atom is tertiary, bonded to the alanine backbone, a benzyl group, and a Cbz group, and therefore lacks the required N-H proton. This structural constraint completely blocks the formation of an azlactone intermediate, rendering the compound highly resistant to racemization during carboxyl group activation and subsequent coupling reactions. organic-chemistry.org Research has shown that urethane-type protecting groups like Cbz inherently reduce the potential for racemization compared to acyl-type groups. researchgate.net The N,N-disubstitution on this compound provides an even more robust defense against the loss of stereochemical integrity.
While racemization via the azlactone pathway is prevented, epimerization through direct deprotonation of the α-proton by a strong base is theoretically possible. However, the conditions required for this are generally much harsher than those employed in standard peptide coupling or derivatization reactions, which typically use non-nucleophilic bases for activation rather than for α-proton abstraction. researchgate.net Consequently, this compound maintains its (S)-configuration with high fidelity throughout most synthetic transformations.
Functionalization at the α-Carbon Position
Functionalization at the α-carbon of this compound is applicable and typically proceeds via an enolate intermediate. This strategy allows for the formation of new carbon-carbon bonds, leading to the synthesis of α-substituted amino acid derivatives.
The process involves the following steps:
Esterification : The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) to prevent interference from the acidic proton.
Enolate Formation : The resulting ester is treated with a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base abstracts the proton from the α-carbon, generating a planar enolate.
Alkylation : The nucleophilic enolate is then reacted with an electrophile, such as a primary alkyl halide (e.g., methyl iodide or benzyl bromide), in an Sₙ2 reaction to form the new α-substituted product. psgcas.ac.in
A critical stereochemical consequence of this process is that the formation of the planar enolate destroys the original stereocenter at the α-carbon. When the electrophile adds to the enolate, it can approach from either face with nearly equal probability. As a result, the alkylation of the enolate derived from this compound ester will typically yield a racemic mixture of the α-alkylated product.
To achieve a stereoselective alkylation, more advanced strategies must be employed. These methods often involve the use of a chiral auxiliary group attached to the molecule to sterically direct the incoming electrophile to one face of the enolate, or the use of a chiral phase-transfer catalyst to control the reaction environment. Without such measures, the functionalization at the α-carbon occurs without stereocontrol. psgcas.ac.in
Applications of S 2 Benzyl Cbz Amino Propanoic Acid As a Chiral Building Block
Construction of Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. (S)-2-(Benzyl-Cbz-amino)propanoic acid is a valuable starting material for creating these scaffolds due to its inherent peptide-like structure. The Cbz-protected amino group and the carboxylic acid moiety allow for standard peptide coupling reactions, while the benzyl (B1604629) group on the nitrogen atom introduces conformational constraints that differ from natural peptides. mdpi.comorgsyn.org
One key application is in the synthesis of β-turn mimetics, which are crucial for molecular recognition processes. For instance, this compound can be elaborated into bicyclic structures that lock the peptide backbone into a specific conformation, mimicking the secondary structure of a native peptide. A notable example is the stereoselective synthesis of substituted octahydropyrazino[1,2-a]pyrimidin-6-ones. nih.gov This process involves an intramolecular N-acyliminium ion cyclization, where the chirality of the starting material dictates the stereochemistry of the final bicyclic peptidomimetic scaffold. nih.gov The formation of a single diastereomer is often achieved due to the thermodynamically favorable chair-like conformation of the bicyclic system. nih.gov
The incorporation of non-natural amino acids, such as N-benzylated alanine (B10760859), into peptide chains is a common strategy to enhance resistance to enzymatic degradation. mdpi.com The benzyl group provides steric hindrance that can prevent proteases from cleaving the amide bonds.
| Peptidomimetic Scaffold Type | Key Synthetic Strategy | Advantage Conferred by this compound |
|---|---|---|
| Bicyclic β-Turn Mimetics | Intramolecular N-acyliminium ion cyclization | Stereocontrol in the formation of the bicyclic system |
| Protease-Resistant Peptides | Incorporation as an N-alkylated amino acid residue | Steric shielding of the peptide backbone |
Synthesis of Chiral Heterocyclic Compounds
The chiral backbone of this compound makes it an excellent precursor for the asymmetric synthesis of various heterocyclic compounds, which are prevalent motifs in pharmaceuticals and biologically active molecules. nih.govresearchgate.net
A significant application is in the synthesis of chiral morpholin-2-ones, which are important pharmacophores. researchgate.net The synthesis can proceed through the condensation of the amino acid derivative with a glyoxal, followed by a rearrangement reaction to form the morpholinone ring. The stereochemistry of the final product is directly controlled by the (S)-configuration of the starting amino acid.
Another important class of heterocycles accessible from this building block are piperazic acid derivatives. Piperazic acid, a non-proteinogenic amino acid containing a cyclic hydrazine (B178648) motif, is a component of several bioactive natural products. nih.gov Synthetic routes to chiral piperazic acid often involve the use of N-protected amino acids to construct the six-membered ring system with high stereocontrol. The Cbz group is particularly useful in these syntheses as it can be selectively removed under specific conditions. nih.gov
Furthermore, amino acids are widely used as starting materials for the synthesis of a variety of nitrogen-containing heterocyclic systems, including triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones, which have potential biological activities. nih.gov The amino and carboxyl groups of the protected alanine derivative can be strategically manipulated to participate in cyclization reactions to form these fused heterocyclic systems.
| Heterocyclic Compound | Synthetic Approach | Role of this compound |
|---|---|---|
| Chiral Morpholin-2-ones | Condensation with glyoxals and rearrangement | Chiral template for stereoselective synthesis |
| Piperazic Acid Derivatives | Construction of the six-membered ring via multi-step synthesis | Source of chirality and protected nitrogen functionality |
| Fused Quinazolinones | Cyclocondensation reactions | Provides the core amino acid fragment for ring formation |
Incorporation into Complex Natural Product Frameworks (Synthetic Routes)
The total synthesis of complex natural products often relies on the use of readily available chiral building blocks to install stereocenters with high fidelity. This compound and related protected amino acids are frequently employed in the synthesis of peptide-based natural products and other complex molecules. mdpi.com
A prominent example is the synthesis of complestatin (B1257193) (chloropeptin II), a complex macrocyclic glycopeptide antibiotic. nih.govnih.gov The intricate structure of complestatin contains several modified amino acid residues, and its total synthesis requires the careful assembly of these fragments. Protected amino acids, including derivatives of alanine, are used as starting materials for the construction of the peptide backbone of the macrocycle. The protecting groups are crucial for preventing unwanted side reactions during the coupling and macrocyclization steps. nih.gov
The synthesis of other natural products also benefits from the use of chiral pool amino acids as starting materials. For instance, the synthesis of tailor-made amino acids for incorporation into larger molecules often starts from common amino acids like alanine. ehu.es The stereocenter of the starting material is preserved throughout the synthetic sequence, ensuring the correct stereochemistry in the final natural product.
Precursor for Advanced Organic Intermediates
This compound is a versatile precursor for a range of advanced organic intermediates that are themselves valuable building blocks in synthesis. The selective manipulation of its functional groups allows for its conversion into other useful chiral molecules.
One common transformation is the reduction of the carboxylic acid to a primary alcohol, yielding the corresponding chiral amino alcohol. google.com Chiral amino alcohols are important intermediates in the pharmaceutical industry and are used in the synthesis of various drugs. The Cbz protecting group is stable to many reducing agents used for this transformation, such as borohydrides, and can be removed later in the synthetic sequence. google.com
The compound can also be converted into other non-canonical amino acids. For example, it can serve as a precursor for α-alkyl amino glycines, which are mimics of natural amino acids. nih.gov These transformations often involve the activation of the α-carbon and subsequent reaction with a nucleophile.
Additionally, protected amino acids are used in the synthesis of peptide nucleic acid (PNA) monomers. redalyc.org PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone. The synthesis of PNA monomers requires the coupling of a nucleobase-containing acetic acid derivative to a protected aminoethylglycine backbone, for which protected alanines can serve as a starting point. redalyc.org
Contributions to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy for the efficient synthesis of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.ukcam.ac.uk Amino acids are excellent starting points for DOS due to their commercial availability in enantiomerically pure forms and the presence of multiple functional groups that can be orthogonally manipulated. souralgroup.com
This compound can be used as a chiral scaffold in DOS to generate libraries of complex and stereochemically rich molecules. The general approach involves immobilizing the amino acid on a solid support and then performing a series of branching reactions to create a variety of molecular skeletons. souralgroup.com For example, the amino and carboxyl groups can be used for peptide bond formation, while the side chain (in the case of other amino acids) or the protected nitrogen can be functionalized in different ways.
The synthesis of libraries of heterocyclic compounds is a common goal in DOS. Starting from a protected amino acid, it is possible to generate a wide range of heterocyclic scaffolds by employing different cyclization strategies. This approach allows for the rapid exploration of chemical space around a privileged chiral core.
Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of "(S)-2-(Benzyl-Cbz-amino)propanoic Acid" by providing detailed information about its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-protected amino acids provides valuable information about the different types of protons and their chemical environments. For a compound structurally similar to the target molecule, such as N-Cbz-D-alanine, the following proton signals are typically observed. The protons of the benzyl (B1604629) and benzyloxycarbonyl (Cbz) groups' aromatic rings usually appear as a complex multiplet in the range of 7.2-7.4 ppm. The benzylic protons of the Cbz group show a singlet around 5.1 ppm. The α-proton of the alanine (B10760859) backbone typically resonates as a quartet around 4.4 ppm, coupled to the methyl protons. The methyl protons of the alanine moiety appear as a doublet at approximately 1.5 ppm. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, although its position can be highly variable and it may exchange with deuterated solvents. The presence of the N-benzyl group would introduce additional signals, with the benzylic protons appearing as a singlet or a pair of doublets (if diastereotopic) and the aromatic protons overlapping with the Cbz aromatic signals.
Interactive Data Table: Representative ¹H NMR Data for a Structurally Similar Compound (N-Cbz-D-Alanine) *
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
| Aromatic (C₆H₅-CH₂-O-C=O) | 7.32 | Multiplet |
| Benzylic (-CH₂-O-C=O) | 5.10-5.15 | Singlet |
| α-Proton (-CH-) | 4.15-4.29 | Quartet |
| Methyl (-CH₃) | 1.44 | Doublet |
*Data is representative and based on typical chemical shifts for N-Cbz protected alanine. Actual values for this compound may vary.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the range of 175-180 ppm. The carbonyl carbon of the Cbz protecting group appears around 156 ppm. The aromatic carbons of both the benzyl and Cbz groups resonate in the 127-136 ppm region. The benzylic carbon of the Cbz group is found at approximately 67 ppm. The α-carbon of the alanine backbone is typically observed around 50 ppm, and the methyl carbon resonates at about 18 ppm. The N-benzyl group would contribute a benzylic carbon signal and additional aromatic carbon signals.
Interactive Data Table: Representative ¹³C NMR Data for a Structurally Similar Compound *
| Carbon Atom | Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 175-180 |
| Cbz Carbonyl (C=O) | ~156 |
| Aromatic Carbons | 127-136 |
| Cbz Benzylic Carbon (-CH₂-) | ~67 |
| α-Carbon (-CH-) | ~50 |
| Methyl Carbon (-CH₃) | ~18 |
*Data is representative and based on typical chemical shifts for N-Cbz protected amino acids. Actual values for this compound may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid typically appears around 1700-1725 cm⁻¹. The C=O stretching of the carbamate (B1207046) (Cbz group) is observed at approximately 1680-1700 cm⁻¹. The N-H bending and C-N stretching vibrations of the amide linkage are also present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
Interactive Data Table: Typical IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=O (Carbamate) | 1680-1700 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For "this compound," a common fragmentation pattern for benzyloxycarbonyl-protected amino acids involves the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. The molecular ion peak [M]⁺ would be observed, and its accurate mass measurement can confirm the elemental composition.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of "this compound" and for determining its enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis and enantiomeric separation. For purity assessment, a reversed-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity is determined by the relative area of the main peak.
For determining the enantiomeric excess, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids. The mobile phase is typically a mixture of hexane (B92381) and a polar alcohol like isopropanol. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers.
Gas Chromatography (GC) is another technique that can be used for the analysis of amino acids, but it requires prior derivatization to increase the volatility of the compound. The carboxylic acid and the secondary amine in "this compound" need to be converted into less polar, more volatile functional groups. A common derivatization procedure involves esterification of the carboxylic acid (e.g., with an alcohol and an acid catalyst) followed by acylation or silylation of the amine. After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. Chiral GC columns can also be used to separate the enantiomers of the derivatized amino acid.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Optical rotation and circular dichroism spectroscopy are powerful, non-destructive techniques that provide information about the stereochemistry of chiral molecules like this compound.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is an intrinsic characteristic of a chiral molecule and is directly proportional to its concentration and the path length of the light through the sample. The specific rotation, [α], is a standardized physical constant for a given chiral compound under specific conditions of temperature, solvent, and light wavelength (typically the sodium D-line at 589 nm).
For this compound, the specific rotation is a key parameter for its identification and for confirming its enantiomeric purity. The sign of the rotation (+ for dextrorotatory or - for levorotatory) indicates the direction in which the plane of polarized light is rotated. Different enantiomers of a compound will rotate plane-polarized light to an equal but opposite extent. A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no optical activity. The specific rotation of this compound has been reported under various conditions.
| Compound | Specific Rotation [α] | Conditions |
| This compound | -13.0° to -15.0° | c=2, Acetic Acid, 20°C |
| This compound | -15° | c=2, Acetic Acid, 24°C |
| This compound | -14.5° | c=2, Acetic Acid |
The data in this table is compiled from multiple sources. scispace.comijacskros.commdpi.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly sensitive to the three-dimensional structure of a molecule and provides detailed information about its stereochemistry and conformation.
When applied to the analysis of this compound, the CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule in a chiral environment. The primary chromophores in this compound are the carbonyl groups of the carboxylic acid and the carbamate, as well as the aromatic ring of the benzyl group. The sign and magnitude of the Cotton effects are unique to the (S)-enantiomer and would be a mirror image of the spectrum for its (R)-enantiomer.
CD spectroscopy can be used to:
Confirm the absolute configuration of the chiral center.
Determine the enantiomeric excess of a sample.
Study the conformational changes of the molecule in different solvent environments.
Theoretical and Computational Studies Pertaining to S 2 Benzyl Cbz Amino Propanoic Acid
Conformational Analysis and Energy Landscapes
A conformational analysis of (S)-2-(Benzyl-Cbz-amino)propanoic Acid would involve mapping its potential energy surface to identify stable conformers (low-energy states) and the transition states that connect them. This process is crucial for understanding the molecule's flexibility, its preferred shapes in different environments, and how its structure might influence its reactivity.
The key rotatable bonds in this compound include those in the benzyl (B1604629) and benzyloxycarbonyl (Cbz) groups, as well as the bonds within the propanoic acid backbone. A systematic search or molecular dynamics simulation would be performed to explore the conformational space defined by the dihedral angles of these bonds. Quantum mechanics methods, such as Density Functional Theory (DFT), would then be used to calculate the relative energies of the identified conformers.
A comprehensive study would yield a data table similar to the hypothetical example below, listing the most stable conformers, their relative energies (ΔE), and key dihedral angles. However, no such specific data has been published for this compound.
Hypothetical Data Table: Conformational Analysis
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) (N-Cα-C'-O) | Dihedral Angle 2 (°) (Cα-N-Cbz-O) |
|---|---|---|---|
| Conf-1 | 0.00 | -175.4 | 178.9 |
| Conf-2 | 1.25 | 65.2 | 179.1 |
| Conf-3 | 2.40 | -173.8 | -60.5 |
Note: This table is for illustrative purposes only. The data is not based on actual calculations for this compound.
Molecular Modeling and Docking Simulations (in the context of synthetic design)
Molecular modeling can be a powerful tool in synthetic design. For a molecule like this compound, simulations could be used to predict sites of reactivity or to understand the steric hindrance imposed by the bulky N-benzyl and N-Cbz groups. This understanding can help in selecting appropriate reagents and reaction conditions. For example, modeling could predict the accessibility of the carboxylic acid group for activation during peptide coupling reactions, potentially guiding the choice of coupling reagent to overcome the steric bulk. uniurb.itbachem.com
Docking simulations are typically used to predict the binding of a ligand to a biological target. In the context of synthetic design, a similar approach could theoretically be used to model the interaction of the molecule with a chiral catalyst or a reagent in an asymmetric synthesis, helping to predict or explain stereochemical outcomes. There are no published studies where such modeling has been applied to the synthesis of this compound.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, primarily using DFT, are employed to investigate the electronic properties of a molecule. aps.org For this compound, these calculations would provide insights into its reactivity, stability, and spectroscopic properties.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the reactive sites, such as the carbonyl oxygen of the carboxylic acid and the Cbz group as electron-rich areas.
Atomic Charges: Calculation of partial charges on each atom provides a quantitative measure of the electronic distribution.
Without specific studies on this compound, no precise data for these electronic properties can be reported.
Hypothetical Data Table: Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: This table is for illustrative purposes only and does not represent actual data for the target compound.
Mechanistic Studies of Synthetic Reactions Involving the Compound
Computational chemistry can be used to elucidate the detailed mechanisms of chemical reactions. For the synthesis of this compound, this could involve studying the reaction pathways for either the N-benzylation of N-Cbz-L-alanine or the Cbz-protection of N-benzyl-L-alanine.
Such a study would involve:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The energy of the TS determines the activation energy and thus the reaction rate.
Constructing a Reaction Energy Profile: A diagram plotting the energy of the system versus the reaction coordinate provides a visual representation of the mechanism, including activation energies and the energies of any intermediates.
For example, a DFT study could compare different proposed mechanisms for the peptide coupling step where this compound acts as a building block. It could analyze the formation of intermediates when using different coupling reagents, such as carbodiimides (e.g., DCC) or phosphonium (B103445) salts (e.g., PyBOP). mdpi.com However, no computational mechanistic studies specifically investigating the synthesis of or reactions involving this compound have been found in the literature.
Emerging Trends and Future Directions in Research
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including N-protected amino acids like (S)-2-(Benzyl-Cbz-amino)propanoic Acid. The focus is on minimizing environmental impact by improving reaction efficiency, reducing waste, and utilizing safer chemicals.
One of the key green aspects of using the carboxybenzyl (Cbz) protecting group is its removal by catalytic hydrogenation. This method is considered clean as it typically proceeds without the formation of harmful by-products that could complicate subsequent reaction steps. greentech.fr The choice of the Cbz group over other protecting groups, such as Fmoc, can be seen as a greener option because the by-products of Fmoc deprotection, like methylenefluorene, contribute to organic waste. greentech.fr
Research in this area is geared towards developing synthesis protocols that have a lower Environmental Factor (E Factor), a measure of the amount of waste generated per unit of product. greentech.fr For peptide synthesis, which often involves N-protected amino acids, E Factors can be notoriously high. By optimizing reaction conditions, such as using water as a solvent under micellar catalysis conditions, the environmental footprint can be significantly reduced. greentech.fr
Future research will likely focus on the following areas to enhance the green profile of this compound synthesis:
Development of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical fluids, or bio-based solvents.
Catalyst Optimization: Designing highly efficient and recyclable catalysts for both the protection and deprotection steps to minimize catalyst loading and waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Flow Chemistry Applications
Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com This approach offers several advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields.
The application of flow chemistry to the synthesis of this compound and its derivatives holds significant promise. While specific studies on this particular compound are not yet widespread, the principles and benefits observed in the continuous-flow synthesis of other complex molecules, such as ibuprofen (B1674241) and ketamine, are directly applicable. mdpi.com
Key advantages of flow chemistry in this context include:
| Feature | Benefit in the Synthesis of this compound |
| Precise Control | Allows for tight regulation of reaction parameters like temperature, pressure, and stoichiometry, leading to improved selectivity and reduced by-product formation. |
| Enhanced Safety | The small reaction volumes within the microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions. |
| Scalability | Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, avoiding the challenges of scaling up batch reactors. |
| Automation | Enables automated processes, leading to higher reproducibility and reduced labor costs. |
Future research in this domain will likely involve the design and optimization of dedicated flow reactors for the key reaction steps in the synthesis of this compound, such as the N-benzylation and N-Cbz protection of L-alanine.
Novel Catalytic Methods for Derivatization
The derivatization of this compound is crucial for its application as a building block in the synthesis of more complex molecules, such as peptidomimetics and chiral ligands. The carboxylic acid and the secondary amine functionalities are the primary sites for these transformations.
Recent advancements in catalysis offer new avenues for the efficient and selective derivatization of this compound. For instance, the development of novel catalysts for peptide bond formation is a highly active area of research. While traditional methods often rely on stoichiometric activating agents, newer catalytic approaches aim to reduce waste and improve efficiency.
Furthermore, innovative catalytic systems are being explored for reactions such as:
Esterification and Amidation: The carboxylic acid group can be converted to esters or amides. Modern catalytic methods, including enzymatic catalysis, can offer high selectivity and mild reaction conditions.
N-Alkylation and N-Arylation: While the nitrogen is already substituted with a benzyl (B1604629) and a Cbz group, further derivatization might be possible under specific catalytic conditions, or after selective deprotection. Nickel-catalyzed photoredox N-arylation has emerged as a viable alternative to traditional palladium-catalyzed methods for creating N-aromatic carbamates. organic-chemistry.org
The table below summarizes some potential catalytic derivatization reactions for this compound.
| Reaction Type | Functional Group | Potential Catalytic Method |
| Amide Formation | Carboxylic Acid | Use of modern coupling reagents with catalytic additives to minimize racemization. |
| Esterification | Carboxylic Acid | Lipase-catalyzed esterification for high chemo- and enantioselectivity. |
| C-H Activation | Benzyl or Phenyl Rings | Transition-metal-catalyzed C-H functionalization to introduce new substituents. |
Advanced Analytical Techniques for Process Monitoring
The synthesis and purification of enantiomerically pure compounds like this compound require robust analytical methods for monitoring reaction progress, identifying impurities, and ensuring product quality. Modern analytical techniques offer the necessary sensitivity, selectivity, and speed for these tasks.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives. For enhanced sensitivity and structural elucidation, HPLC is often coupled with mass spectrometry (MS). Techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) are particularly powerful for identifying and quantifying the target compound and any potential isomers or by-products. plos.org
Pre-column derivatization is a common strategy to improve the chromatographic behavior and detection of amino acids. plos.org While the nitrogen in this compound is already protected, derivatization of the carboxylic acid group could be employed if necessary.
Future trends in the analysis of this compound will likely involve the implementation of Process Analytical Technology (PAT). PAT utilizes in-line or on-line analytical tools to monitor critical process parameters in real-time. This approach allows for a deeper understanding of the reaction kinetics and enables better process control, leading to improved efficiency and consistency.
Examples of advanced analytical techniques applicable to the synthesis of this compound:
| Analytical Technique | Application |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation in a reaction vessel or flow reactor. |
| Chiral HPLC | Separation and quantification of enantiomeric impurities to ensure high optical purity. |
| LC-MS/MS | Sensitive and selective quantification of the target compound and related impurities in complex matrices. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment of the final product. |
By embracing these emerging trends, the scientific community can continue to advance the synthesis and application of this compound in a manner that is both scientifically rigorous and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-(Benzyl-Cbz-amino)propanoic Acid, and what are their key intermediates?
- Methodological Answer : The compound is typically synthesized via peptide coupling strategies. A common approach involves:
- Step 1 : Protection of the amino group using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
- Step 2 : Condensation of protected intermediates using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Step 3 : Deprotection under controlled acidic or basic conditions (e.g., TFA for Boc removal) to yield the final product .
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers .
- Optical Rotation : Compare measured [α]D values with literature data (e.g., PubChem entries for similar compounds) .
- X-ray Crystallography : Resolve the crystal structure to confirm the absolute configuration, particularly for novel derivatives .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Answer : It serves as:
- A building block for peptide mimetics, enabling the study of protease inhibition or receptor binding .
- A protecting group strategy in solid-phase peptide synthesis (SPPS) to enhance solubility and reduce aggregation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?
- Methodological Answer :
- Catalyst Screening : Evaluate palladium-based catalysts (e.g., Pd/C) for hydrogenolysis of benzyl groups, ensuring compatibility with Boc/Cbz protections .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates during coupling steps .
- In-line Analytics : Use FTIR or NMR spectroscopy to monitor reaction progress and identify side products in real time .
Q. How should researchers address conflicting solubility data reported for this compound in different solvents?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests (e.g., in DMSO, water, or ethanol) under standardized conditions (temperature, pH) to isolate variables .
- Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility and explain discrepancies due to impurities or polymorphic forms .
Q. What experimental strategies can resolve ambiguities in the compound’s bioactivity profile across different assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based protease inhibition) with cell-based viability tests to cross-validate results .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified benzyl/Cbz groups to identify critical functional moieties .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify thermal behavior and detect polymorphs or solvates .
- Batch Comparison : Analyze multiple synthesis batches via LC-MS to identify impurities (e.g., deprotected byproducts) affecting physical properties .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in aqueous environments?
- Methodological Answer :
- pH Control : Maintain acidic conditions (pH < 5) to prevent hydrolysis of the Cbz group, which is susceptible to nucleophilic attack in basic media .
- Protective Equipment : Use nitrile gloves and fume hoods to minimize exposure, as some intermediates may release hazardous amines during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
